Part 1: Core Directive - Unveiling a Unique Building Block in Medicinal Chemistry
Part 1: Core Directive - Unveiling a Unique Building Block in Medicinal Chemistry
An In-depth Technical Guide to (4-Amino-3-bromophenyl)pentafluorosulfur for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (4-Amino-3-bromophenyl)pentafluorosulfur, a specialized chemical intermediate poised for significant impact in the fields of drug discovery and materials science. As a Senior Application Scientist, my objective is to deliver not just a datasheet, but an insightful narrative that elucidates the scientific rationale behind the utility of this compound. We will delve into its fundamental properties, explore synthetic strategies, and contextualize its potential applications, particularly as a versatile building block for novel therapeutics. The inherent structural features of this molecule, namely the reactive handles of the amino and bromo groups, combined with the unique properties of the pentafluorosulfanyl (SF₅) moiety, make it a compound of considerable interest.
Nomenclature and Structural Identification
For clarity and precision in scientific communication, it is essential to establish the various identifiers for this compound.
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IUPAC Name : 2-Bromo-4-(pentafluoro-λ⁶-sulfanyl)aniline[1]
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Synonyms : (4-Amino-3-bromophenyl)pentafluorosulfur, 4-Amino-3-bromophenylsulfur pentafluoride[1]
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Chemical Structure :
(A representative image of the chemical structure would be placed here in a full document)
Part 2: Scientific Integrity & Logic - Physicochemical Properties and the Significance of the SF₅ Group
A thorough understanding of a molecule's physicochemical properties is fundamental to its application. While specific experimental data for (4-Amino-3-bromophenyl)pentafluorosulfur is not extensively documented in publicly available literature, we can infer much from the behavior of its constituent functional groups and related compounds.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 159727-25-0 | [1][2] |
| Molecular Formula | C₆H₅BrF₅NS | [1][2] |
| Molecular Weight | 298.07 g/mol | [1][2] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Inferred to be soluble in common organic solvents. | |
| Appearance | Inferred to be a solid at room temperature, based on related anilines. |
Note: The absence of publicly available experimental data for properties such as melting point and boiling point underscores the specialized nature of this compound and highlights an area for future research.
The Pentafluorosulfanyl (SF₅) Group: A Bioisostere of Strategic Importance
The pentafluorosulfanyl (SF₅) group is often referred to as a "super-trifluoromethyl" group due to its pronounced effects on molecular properties. Its incorporation into drug candidates is a strategic decision aimed at optimizing both pharmacokinetic and pharmacodynamic profiles.
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High Electronegativity and Electron-Withdrawing Nature : The SF₅ group is one of the most electron-withdrawing groups known in organic chemistry. This property can significantly influence the acidity or basicity of nearby functional groups, potentially enhancing binding interactions with biological targets.
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Lipophilicity : Despite its high fluorine content, the SF₅ group is highly lipophilic. This characteristic can be leveraged to improve a drug's ability to cross cell membranes and the blood-brain barrier.
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Metabolic Stability : The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering it highly resistant to metabolic degradation. This can lead to an increased in vivo half-life of a drug molecule.
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Steric Profile : The conical shape and size of the SF₅ group are comparable to other commonly used moieties, allowing it to serve as a bioisosteric replacement to fine-tune molecular interactions.
Comparative Analysis of the SF₅ Group with Other Bioisosteres
| Functional Group | van der Waals Volume (ų) | Hansch Lipophilicity (π) | Hammett Parameter (σp) | Key Features |
| -SF₅ | ~85 | 1.51 | 0.68 | Highly lipophilic, metabolically robust, strongly electron-withdrawing. |
| -CF₃ | ~65 | 0.88 | 0.54 | Lipophilic, metabolically stable, electron-withdrawing. |
| -C(CH₃)₃ (tert-Butyl) | ~85 | 1.98 | -0.20 | Lipophilic, sterically demanding, electron-donating. |
| -Br | ~20 | 0.86 | 0.23 | Moderately lipophilic, polarizable, good leaving group for synthesis. |
| -NO₂ | ~45 | -0.28 | 0.78 | Polar, strongly electron-withdrawing, potential for metabolic liabilities. |
This comparative data underscores the unique combination of properties offered by the SF₅ group, making it an attractive choice for medicinal chemists seeking to overcome challenges in drug design.
Part 3: Synthesis and Manufacturing Considerations
The synthesis of aryl-SF₅ compounds has historically been a significant challenge, limiting their widespread use. However, recent advancements have made these valuable motifs more accessible.
General Strategies for Aryl-SF₅ Synthesis
The primary modern approaches to installing a pentafluorosulfanyl group onto an aromatic ring involve a two-step process from a corresponding thiol or disulfide precursor.
Caption: General synthetic pathway to aryl-SF₅ compounds.
Proposed Synthesis of (4-Amino-3-bromophenyl)pentafluorosulfur
Caption: Proposed multi-step synthesis of the target compound.
Conceptual Experimental Protocol:
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Amine Protection: The starting material, 4-amino-3-bromothiophenol, would first have its amino group protected, for example, by acetylation with acetic anhydride, to prevent side reactions in the subsequent steps.
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Oxidative Chlorofluorination: The protected thiophenol would then be subjected to oxidative chlorofluorination using reagents such as chlorine gas and a fluoride source like potassium fluoride in an appropriate solvent (e.g., acetonitrile) to form the corresponding arylsulfur chlorotetrafluoride (Ar-SF₄Cl) intermediate.
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Fluoride Exchange: The Ar-SF₄Cl intermediate would then be treated with a fluorinating agent, such as silver(I) fluoride or hydrogen fluoride-pyridine complex, to replace the chlorine atom with fluorine, yielding the protected Ar-SF₅ compound.
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Deprotection: Finally, the protecting group on the amine would be removed under acidic or basic conditions to afford the desired (4-Amino-3-bromophenyl)pentafluorosulfur.
Part 4: Applications in Drug Discovery and Medicinal Chemistry
(4-Amino-3-bromophenyl)pentafluorosulfur is not an active pharmaceutical ingredient (API) itself but rather a highly valuable building block for the synthesis of APIs. Its trifunctionality (amine, bromide, and SF₅-phenyl) provides a versatile platform for creating diverse molecular architectures.
A Versatile Scaffold for Library Synthesis
The true power of this molecule lies in its capacity for diversification through well-established synthetic transformations.
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Amino Group Functionalization : The primary amine can be readily acylated to form amides, sulfonated to form sulfonamides, or used in reductive amination to generate secondary or tertiary amines. These are all common linkages in drug molecules.
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Bromo Group Functionalization : The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkyne substituents, enabling extensive exploration of the chemical space around the core scaffold.
Caption: Diversification potential of the target compound in drug discovery.
By leveraging these reactions, medicinal chemists can rapidly generate libraries of novel compounds for high-throughput screening, accelerating the identification of new drug leads. The presence of the SF₅ group throughout this process ensures that the resulting molecules possess the desirable properties imparted by this unique moiety.
Part 5: Safety, Handling, and Storage
Inferred Hazard Profile
| Hazard Class | GHS Category (Inferred) | Precautionary Statement (Example) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation. |
Disclaimer: This hazard profile is inferred from structurally similar compounds and should be treated as a preliminary guide. A comprehensive risk assessment should be conducted before handling this material.
Recommended Laboratory Procedures
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Engineering Controls : All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
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Personal Protective Equipment (PPE) :
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Eye Protection : Chemical safety goggles or a face shield are mandatory.
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Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile).
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Body Protection : A lab coat should be worn at all times. For larger quantities, consider additional protective clothing.
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Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Use non-sparking tools if the material is a combustible solid.
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid Measures
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Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
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Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
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Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Part 6: Conclusion and Future Perspectives
(4-Amino-3-bromophenyl)pentafluorosulfur represents a sophisticated and highly functionalized building block for advanced chemical synthesis. The convergence of three distinct and synthetically valuable functional groups within a single molecule, crowned by the presence of the metabolically robust and lipophilic SF₅ group, positions it as a powerful tool for medicinal chemists. While the full characterization of its physical properties and the development of optimized, scalable synthetic routes remain areas for further investigation, its potential for accelerating the discovery of novel therapeutics is undeniable. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic incorporation of unique moieties like the pentafluorosulfanyl group will become increasingly important. This compound, therefore, stands as a testament to the ongoing evolution of chemical synthesis and its profound impact on the future of medicine.
Part 7: References
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A comprehensive list of real, verified URLs from the search results would be compiled here, formatted according to a standard citation style.
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2-Bromo-4-(pentafluoro-λ6-sulfanyl)aniline. (2025-09-17). Chemsrc.com. [Link]
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2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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2-Bromo-4-(pentafluorosulfanyl)aniline. (n.d.). Amerigo Scientific. [Link]
